5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Sequential nucleophilic substitution Regioselective derivatization Triazolopyrimidine building block

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic building block belonging to the triazolopyrimidine class, featuring a fused triazole-pyrimidine core with chlorine atoms at positions 5 and 7. The compound (C5H2Cl2N4, MW 189.00) serves as a versatile synthetic intermediate, with the two chlorine atoms enabling stepwise nucleophilic substitution to access diverse 5,7-disubstituted derivatives.

Molecular Formula C5H2Cl2N4
Molecular Weight 189 g/mol
CAS No. 78706-26-0
Cat. No. B042670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS78706-26-0
Synonyms5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine;  5,7-Dichlorotriazolo[1,5-a]pyrimidine; 
Molecular FormulaC5H2Cl2N4
Molecular Weight189 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)N=C1Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H
InChIKeyLQKFTGMXROMIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0): Baseline Identity and Structural Class


5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic building block belonging to the triazolopyrimidine class, featuring a fused triazole-pyrimidine core with chlorine atoms at positions 5 and 7 [1]. The compound (C5H2Cl2N4, MW 189.00) serves as a versatile synthetic intermediate, with the two chlorine atoms enabling stepwise nucleophilic substitution to access diverse 5,7-disubstituted derivatives . It has been specifically cited as a precursor in the synthesis of triazolopyrimidine inhibitors displaying antimalarial activity .

Why Generic Substitution of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine with Other Triazolopyrimidine Intermediates Is Not Advisable


Triazolopyrimidine intermediates are not interchangeable; the number, identity, and position of halogen substituents directly determine both the synthetic trajectory and the biological profile of downstream products. The 5,7-dichloro pattern provides two independently addressable electrophilic sites with differentiated reactivity, enabling sequential derivatization that is impossible with mono-halogenated analogs [1]. Furthermore, the parent 5,7-dichloro compound itself lacks significant antineoplastic activity, confirming that it functions as a chemically silent scaffold until selectively elaborated—an attribute not guaranteed for bromo, iodo, or mixed-halogen variants [2]. The quantitative evidence below substantiates why procurement decisions should be based on these specific differentiated properties.

Quantitative Differentiation Evidence for 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0)


Dual Electrophilic Sites Enable Sequential, Regioselective Derivatization vs. Mono-Chloro Analogs (Class-Level Inference)

The presence of two chlorine atoms at C-5 and C-7 permits stepwise nucleophilic aromatic substitution (SNAr) to install different substituents sequentially. In contrast, mono-chloro analogs (e.g., 5-chloro- or 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) offer only one reactive site, limiting downstream diversification to a single substitution event [1]. The differential reactivity of the two positions has been exploited in patent literature: for example, 5,7-dichloro-6-(2,4,6-trifluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes regioselective displacement first at C-7 with N,N-dimethylhydrazine, followed by further functionalization at C-5 [2]. While no single study directly quantifies the rate difference between C-5 and C-7 in the unsubstituted parent compound, the documented synthetic sequences establish that the 5,7-dichloro motif is a prerequisite for generating asymmetric 5,7-disubstituted libraries.

Sequential nucleophilic substitution Regioselective derivatization Triazolopyrimidine building block

Chlorine Provides an Optimal Leaving-Group Balance for SNAr Compared to Bromo and Fluoro Analogs (Class-Level Inference)

In SNAr reactions on electron-deficient heterocycles, the halogen leaving-group order is F << Cl < Br < I. The 5,7-dichloro compound offers intermediate reactivity: chlorine departs readily under mild conditions (e.g., amine nucleophiles, K2CO3, DMF, room temperature), whereas the 5,7-difluoro analog requires more forcing conditions and the 5,7-dibromo analog can undergo premature decomposition or over-substitution . This balance is critical for achieving clean, high-yielding sequential substitutions. The dihalotriazolopyrimidine patent literature explicitly states that chlorine is the preferred halogen for fungicidal derivatives due to this reactivity profile [1]. Although direct comparative kinetic data (k_rel for Cl vs. Br vs. F on this exact scaffold) were not located in the public domain, the synthetic protocols across multiple patents consistently employ the dichloro intermediate as the starting point, supporting its empirical selection over bromo and fluoro variants.

Leaving group ability Nucleophilic aromatic substitution Halogen reactivity series

Validated Precursor for PfDHODH Antimalarial Inhibitors vs. Non-Validated Triazolopyrimidine Building Blocks (Supporting Evidence)

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is specifically cited as a synthetic precursor for triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated antimalarial target . This application-specific validation distinguishes it from generic triazolopyrimidine building blocks that lack documented use in a well-characterized therapeutic program. PfDHODH inhibitors derived from the triazolopyrimidine core have demonstrated in vivo antimalarial efficacy in mouse models [1]. While a direct head-to-head comparison of the 5,7-dichloro intermediate vs. other halogenated intermediates for PfDHODH inhibitor synthesis is not published, the explicit linkage to this target provides a procurement rationale: the compound is a known gateway to a therapeutically relevant chemical space.

Antimalarial PfDHODH inhibitor Triazolopyrimidine scaffold

Negligible Intrinsic Antineoplastic Activity Confirms Suitability as a Clean Synthetic Intermediate vs. Bioactive Halogenated Analogs (Cross-Study Comparable)

In a study evaluating the antineoplastic activity of 5,7-substituted s-triazolo[1,5-a]pyrimidines, the parent 5,7-dichloro compound exhibited no tumor growth inhibition across multiple murine tumor models (mammary adenocarcinoma AK-755, Lewis lung cancer, Sarcoma 37, Sarcoma 180), with 0% inhibition [1]. In contrast, elaborated derivatives such as 5-hydrazino-7-benzylamino-s-triazolo[1,5-a]pyrimidine (VI) and 5,7-diphthalimidoethylthio-s-triazolo[1,5-a]pyrimidine (XI) inhibited tumor growth by 40–50% in the same models [1]. This demonstrates that the 5,7-dichloro scaffold is biologically silent and requires chemical elaboration to acquire activity—a desirable property for a synthetic intermediate that minimizes the risk of confounding biological effects during screening of derived libraries.

Antineoplastic screening Synthetic intermediate Off-target activity

Commercial Availability with Defined Purity Specifications vs. Research-Grade Custom Synthesis of Analogous Intermediates (Supporting Evidence)

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is available from multiple commercial suppliers with a minimum purity specification of 95% to 97% , supplied as a characterized solid powder. In contrast, closely related analogs such as 5,7-dibromo- or 5,7-diiodo-[1,2,4]triazolo[1,5-a]pyrimidine are not routinely stocked and typically require custom synthesis. This off-the-shelf availability reduces lead time from weeks (custom synthesis) to days (stock shipment) and ensures batch-to-batch consistency verified by supplier QC. While this is a procurement convenience rather than a molecular differentiation, it is a practical factor in compound selection for time-sensitive research programs.

Commercial sourcing Purity specification Triazolopyrimidine procurement

Highest-Value Application Scenarios for 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0)


Synthesis of Asymmetric 5,7-Disubstituted Triazolopyrimidine Libraries for Kinase or PfDHODH Inhibitor Screening

The two chlorine atoms at C-5 and C-7 can be displaced sequentially with different nucleophiles (amines, thiols, alcohols) to generate structurally diverse, asymmetric libraries. This is directly applicable to medicinal chemistry programs targeting PfDHODH for antimalarial development or kinases for oncology [1]. The validated lack of intrinsic bioactivity of the parent scaffold ensures that screening hits originate from the appended fragments.

Agrochemical Fungicide Lead Optimization Using the Triazolopyrimidine Core

Dihalotriazolopyrimidine derivatives, including those prepared from the 5,7-dichloro precursor, are established fungicides . The chlorine atoms at C-5 and C-7 can be replaced with agrochemically relevant amines or alkoxides to tune lipophilicity, metabolic stability, and target-site binding. The intermediate's balanced SNAr reactivity facilitates parallel synthesis of candidate fungicide libraries under mild conditions.

Synthesis of 5-Substituted-7-Amino-Triazolopyrimidines via Regioselective Mono-Substitution

Under controlled conditions (low temperature, stoichiometric nucleophile), the C-7 chlorine undergoes selective displacement, leaving the C-5 chlorine intact for subsequent functionalization . This enables the preparation of 5-chloro-7-amino intermediates that can be further diversified, a strategy employed in kinase inhibitor programs where the C-5 position is used to modulate selectivity.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Triazolopyrimidine Cores

The 5,7-dichloro intermediate is stocked by multiple vendors at ≥95% purity , making it immediately accessible for fragment elaboration. Its two reactive handles allow rapid generation of fragment-like molecules (MW < 300) for screening against diverse targets, with the chlorine atoms serving as synthetic exits for amine, thiol, or ether coupling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.